L-Leucine tert-butyl ester hydrochloride
Overview
Description
L-Leucine tert-butyl ester hydrochloride is a chemical compound with the molecular formula C10H21NO2·HCl . It is a solid at 20 degrees Celsius .
It is used as a key precursor in the synthesis of a chiral phosphinooxazoline ligand, (S)-tert-butylPHOX . It also plays a role in the synthesis of chiral copper (II) polymers that can catalyze the kinetic resolution of secondary alcohols by acylation .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula (CH3)2CHCH2CH (NH2)COOC (CH3)3 · HCl .Chemical Reactions Analysis
This compound is used in the synthesis of chiral copper (II) polymers that can catalyze the kinetic resolution of secondary alcohols by acylation .Physical and Chemical Properties Analysis
This compound is a white to almost white powder or crystal . It has a specific rotation of +18.0 to +21.0 deg (C=2, EtOH) . The melting point of this compound is 167 °C .Scientific Research Applications
Synthesis and Chemical Analysis
Spectroscopic and Electrochemical Studies : Research on L-leucine tert-butyl ester hydrochloride includes its application in the synthesis of ferrocenyl triazole amino acid and peptide bioconjugates. These compounds were characterized using techniques like mass spectrometry and NMR spectroscopy, indicating the formation of intramolecular hydrogen bonds in noncoordinating solvents (Köster et al., 2008).
Role in Polymer Synthesis : The compound has been used in the synthesis of a novel optically active nylon-1 polymer, demonstrating its utility in advanced materials science. This process involved anionic polymerization of the isocyanate of L-leucine methyl ester, a related compound (Sanda, Takata, & Endo, 1995).
Chiral Molecular Spaces : In the field of materials chemistry, this compound has been used to synthesize chiral layered molecular spaces. These spaces have potential applications in molecular recognition and selection processes (Liu, Yao, Shangguan, & Yuan, 2009).
Biological and Pharmaceutical Applications
Enzyme-Assisted Synthesis : The compound has been involved in enzyme-assisted processes, like the preparation of D-tert.-Leucine, showcasing its importance in producing optically pure compounds for pharmaceutical applications (Laumen, Ghisalba, & Auer, 2001).
Application in Drug Synthesis : It has been a key component in the synthesis of N-acylpyrrolidine, a compound with potential in inhibiting HCV polymerase. This highlights its role in the development of antiviral drugs (Agbodjan et al., 2008).
Biosynthesis of L-Tert-Leucine : Its derivatives have been used in the biosynthesis of L-tert-leucine by engineered Escherichia coli, indicating its role in biotechnological production of important amino acids (Jia et al., 2021).
Safety and Hazards
When handling L-Leucine tert-butyl ester hydrochloride, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .
Mechanism of Action
- H-Leu-OtBu.HCl is a leucine derivative . While specific targets may not be extensively documented, it has been used as a building block in peptide synthesis and ligand design.
- One notable target is the mTORC1 pathway , which plays a crucial role in cell growth, protein synthesis, and metabolism. Activation of mTORC1 leads to phosphorylation of downstream effectors, such as p70 ribosomal S6 kinase (p70S6K) .
- H-Leu-OtBu.HCl interacts with cellular transporters and influences amino acid uptake. For instance:
- ADME Properties :
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
L-Leucine tert-butyl ester hydrochloride plays a significant role in biochemical reactions. As a leucine derivative, it influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage . These properties make it a beneficial ergogenic dietary substance .
Cellular Effects
In cellular processes, this compound has been shown to increase the phosphorylation of the mTORC1 substrate p70 ribosomal S6 kinase (p70S6K) and inhibit L-[14 C]leucine uptake into HeLa S3 cells endogenously expressing L-type amino acid transporter 1 (LAT1) when used at concentrations of 0.4 and 1 mM, respectively .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It activates the mTORC1 signaling pathway, which is crucial for protein synthesis . Additionally, it inhibits the uptake of L-[14 C]leucine into cells, thereby influencing cellular metabolism .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUWRXIYTQGFGA-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950174 | |
Record name | tert-Butyl leucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2748-02-9 | |
Record name | tert-Butyl leucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2S)-2-amino-4-methylpentanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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